

Application Notes: G-Deleted Rabies Virus

Monosynaptic Tracing Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rabies Virus Glycoprotein

Cat. No.: B1574801

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

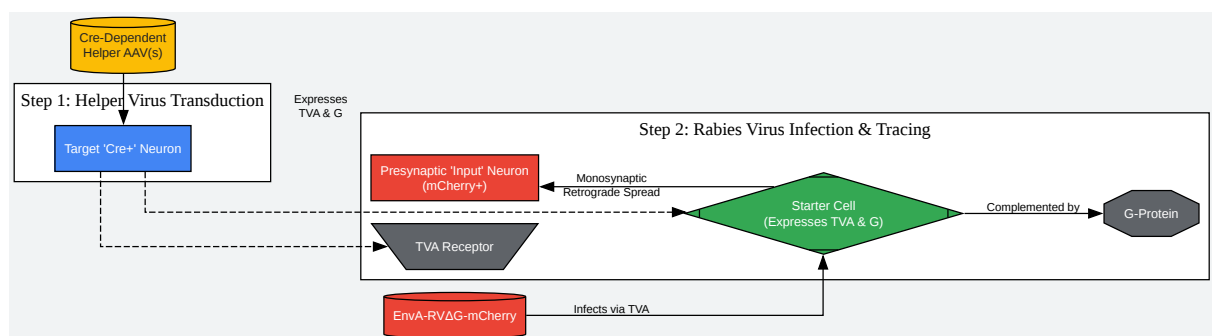
Introduction: Monosynaptic tracing using a glycoprotein-deleted rabies virus (RVΔG) is a powerful neuroanatomical technique for identifying neurons that provide direct synaptic input to a specific, genetically-defined population of "starter" cells.^{[1][2]} The system relies on a replication-deficient rabies virus from which the gene encoding its envelope glycoprotein (G) has been deleted.^{[1][3]} This deletion prevents the virus from spreading between neurons. To enable monosynaptic retrograde tracing, two key components are introduced into the starter cells using helper adeno-associated viruses (AAVs):

- **TVA Receptor:** The avian receptor for the Avian Sarcoma and Leukosis Virus (ASLV-A). Mammalian cells do not naturally express TVA, so only cells engineered to express it can be infected by a rabies virus pseudotyped with the ASLV-A envelope protein, EnvA.^{[1][4]}
- **Rabies Glycoprotein (G):** The G protein is provided in trans within the starter cells. This allows the newly assembled RVΔG virions to bud from the starter cell and spread retrogradely across a single synapse to presynaptic input neurons.^{[3][4]}

Because the presynaptic input neurons do not express the G protein, the virus cannot spread further, thus restricting the labeling to monosynaptically connected cells.^[4] This method is widely used to map the precise input connectivity of neuronal circuits throughout the nervous system.^{[2][4]}

Core Principle of Monosynaptic Tracing

The fundamental strategy involves a two-step viral delivery process. First, helper AAVs are used to deliver the genes for the TVA receptor and the rabies G-protein to a targeted population of neurons, often defined by Cre-recombinase expression. Following an incubation period to allow for protein expression, the EnvA-pseudotyped G-deleted rabies virus is injected, leading to specific infection of the "starter" cells and subsequent monosynaptic retrograde labeling of their direct inputs.

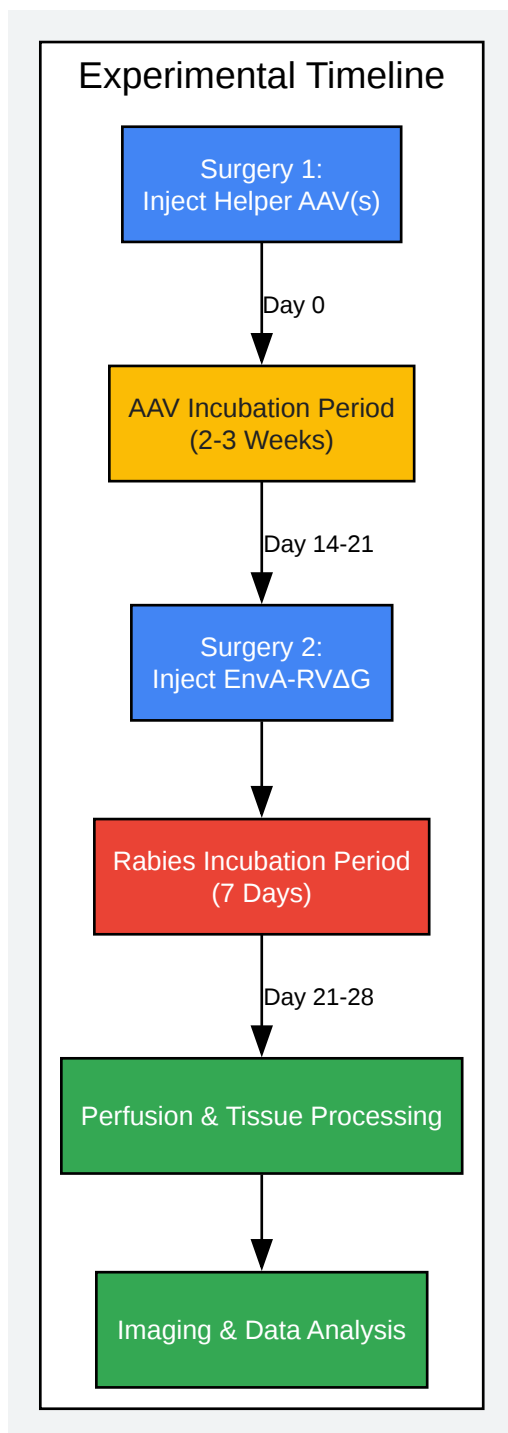


[Click to download full resolution via product page](#)

Caption: Core principle of G-deleted rabies virus monosynaptic tracing.

Experimental Workflow

The procedure involves two separate stereotaxic surgeries with specific incubation periods to ensure proper viral gene expression and trans-synaptic tracing. The entire process, from the first surgery to tissue analysis, typically takes 3-4 weeks.



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow and timeline for monosynaptic tracing.

Quantitative Data Summary

Successful tracing experiments are critically dependent on viral titers, injection volumes, and timing. The following tables provide typical parameters.

Table 1: Viral Components and Titers

Viral Component	Strain/Serotype	Typical Titer (infectious units/mL)	Key Feature
Helper AAV(s)	AAV1, AAV2/1, etc.	1×10^{12} - 1×10^{13} vg/mL	Delivers Cre- dependent TVA and G-protein genes.[1][5]
G-deleted Rabies Virus	SAD-B19 or CVS-N2c	$\sim 5 \times 10^8$ IU/mL	EnvA-pseudotyped retrograde tracer carrying a reporter gene (e.g., mCherry). [6]
Engineered Glycoprotein	oG (optimized G)	N/A (delivered by AAV)	Can increase tracing efficiency up to 20-fold compared to standard B19G.[3]

Table 2: Stereotaxic Injection Parameters

Parameter	Helper AAV Injection	Rabies Virus Injection
Injection Volume	5-20 nL	50-100 nL[7]
Injection Rate	10-20 nL/min	20-50 nL/min
Needle Dwell Time (post- injection)	5-10 min	10 min
Biosafety Level	BSL-1	BSL-2

Table 3: Experimental Timeline

Phase	Duration	Purpose
AAV Incubation	14-21 days	Allow for sufficient expression of TVA and G-protein in starter neurons.[6][8]
Rabies Incubation	7 days	Allow for rabies virus infection, replication, retrograde transport, and reporter expression in input neurons.[5][8]

Detailed Experimental Protocols

Protocol 1: Helper AAV Stereotaxic Injection (Surgery 1)

This protocol outlines the injection of Cre-dependent helper AAVs into a specific brain region of a Cre-driver mouse line.

- **Anesthesia and Preparation:** Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Place the animal in a stereotaxic frame and apply eye ointment. Shave the scalp and sterilize with betadine and ethanol swabs.
- **Craniotomy:** Make a midline incision to expose the skull. Use a dental drill to create a small craniotomy (~0.5 mm) over the target coordinates.
- **Virus Loading:** Load a glass micropipette with the appropriate dilution of helper AAV(s). It is critical to titrate helper virus concentrations to avoid toxicity and background labeling.[1][5][8]
- **Injection:** Slowly lower the micropipette to the target depth. Inject the virus according to the parameters in Table 2. After the injection is complete, leave the pipette in place for 5-10 minutes to allow diffusion before slowly retracting.
- **Post-Operative Care:** Suture the incision and provide post-operative analgesics and hydration. Monitor the animal during recovery.
- **Incubation:** Allow 2-3 weeks for viral expression before proceeding to the second surgery.[6]

Protocol 2: G-Deleted Rabies Virus Injection (Surgery 2)

Note: All procedures involving live rabies virus must be performed in a BSL-2 facility by vaccinated personnel.

- Preparation: Follow the same anesthesia and surgical preparation steps as in Protocol 1.
- Virus Injection: Re-anesthetize the animal and place it in the stereotaxic frame. Load a new glass micropipette with the EnvA-pseudotyped RVΔG. Inject the rabies virus into the same coordinates as the helper AAVs, following the parameters in Table 2.
- Post-Operative Care: Suture the incision and provide post-operative care as before. House the animal in a designated BSL-2 area.
- Incubation: Allow 7 days for the rabies virus to infect starter cells and spread to presynaptic partners.^{[5][8]}

Protocol 3: Perfusion and Tissue Processing

- Perfusion: Deeply anesthetize the mouse and perform transcardial perfusion, first with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Brain Extraction: Dissect the brain and post-fix overnight in 4% PFA at 4°C.
- Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
- Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40-50 μm thick) using a cryostat or vibratome. Collect sections in PBS.

Protocol 4: Imaging and Data Analysis

- Immunohistochemistry (Optional): Perform immunostaining to amplify the fluorescent signal or to label other cellular markers.
- Imaging: Mount the sections on slides and coverslip with mounting medium. Use a confocal or epifluorescence microscope to image the injection site and other brain regions.

- Cell Identification:
 - Starter Cells: Identify neurons at the injection site that are co-labeled with the reporters from both the helper AAV (e.g., EGFP) and the rabies virus (e.g., mCherry).
 - Input Cells: Identify neurons that are labeled only with the rabies virus reporter (e.g., mCherry) throughout the brain.
- Quantitative Analysis:
 - Map the anatomical locations of all input cells.
 - Count the number of starter cells and input cells in each brain region.
 - Caution: Standard metrics like input fraction or convergence index can be heavily biased by the number of starter cells.[7][9] It is crucial to use appropriate statistical models that account for this relationship when comparing across different experiments or conditions.[9] Control experiments in Cre-negative mice are essential to verify the absence of background labeling.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monosynaptic tracing: a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosynaptic tracing: a step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luolab.stanford.edu [luolab.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. New rabies viral resources for multi-scale neural circuit mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of rabies virus-based synaptic connectivity tracing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: G-Deleted Rabies Virus Monosynaptic Tracing Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574801#protocol-for-g-deleted-rabies-virus-monosynaptic-tracing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com